4,4-Dimethylcyclohexanamine

Medicinal Chemistry NK1 Receptor Antagonism Structure-Activity Relationship

4,4-Dimethylcyclohexanamine (CAS 20615-18-3) is a primary cycloaliphatic amine characterized by a cyclohexane ring bearing two geminal methyl groups at the C4 position and an unsubstituted primary amine at C1. With a molecular formula of C8H17N and a molecular weight of 127.23 g/mol, this compound exhibits a boiling point of approximately 160.5°C at 760 mmHg and a density of 0.834 g/cm³.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 20615-18-3
Cat. No. B1582124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclohexanamine
CAS20615-18-3
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)N)C
InChIInChI=1S/C8H17N/c1-8(2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3
InChIKeyCAUXQOLTFGCRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylcyclohexanamine (CAS 20615-18-3): A Gem-Dimethyl Substituted Primary Cycloaliphatic Amine for Differentiated R&D Applications


4,4-Dimethylcyclohexanamine (CAS 20615-18-3) is a primary cycloaliphatic amine characterized by a cyclohexane ring bearing two geminal methyl groups at the C4 position and an unsubstituted primary amine at C1 [1]. With a molecular formula of C8H17N and a molecular weight of 127.23 g/mol, this compound exhibits a boiling point of approximately 160.5°C at 760 mmHg and a density of 0.834 g/cm³ [2]. The 4,4-gem-dimethyl substitution pattern confers distinct conformational and physicochemical properties compared to unsubstituted cyclohexylamine and mono- or N-substituted analogs, making it a valuable building block in medicinal chemistry, asymmetric synthesis, and specialty polymer catalysis [3].

Why 4,4-Dimethylcyclohexanamine Cannot Be Replaced by Generic Cyclohexylamines or N-Substituted Analogs in Critical Applications


The 4,4-gem-dimethyl substitution in 4,4-dimethylcyclohexanamine creates a sterically constrained environment that fundamentally alters conformational equilibria and steric accessibility compared to unsubstituted cyclohexylamine (CAS 108-91-8) or N-methylated analogs such as N-methylcyclohexylamine (CAS 100-60-7) and N,N-dimethylcyclohexylamine (CAS 98-94-2). While N-substitution modulates basicity and nucleophilicity, it does not provide the same ring conformational locking effect conferred by the C4 gem-dimethyl group [1]. This conformational restriction impacts stereochemical outcomes in asymmetric catalysis and influences binding interactions in medicinal chemistry scaffolds—parameters that cannot be replicated by simply modifying the amine nitrogen. Consequently, substituting a generic cyclohexylamine for 4,4-dimethylcyclohexanamine in structure-activity relationship (SAR) studies, chiral ligand synthesis, or polymer crosslinking applications will yield divergent results that are not interchangeable [2].

Product-Specific Quantitative Differentiation Evidence: 4,4-Dimethylcyclohexanamine vs. Comparator Cyclohexylamines


NK1 Receptor Antagonist Potency: 4,4-Disubstituted Scaffold vs. Mono-Substituted and Unsubstituted Cyclohexylamine Derivatives

In a medicinal chemistry program targeting NK1 receptor antagonists, the 4,4-disubstituted cyclohexylamine core (exemplified by 4,4-dimethylcyclohexanamine-containing analogs) demonstrated nanomolar binding affinity to the human NK1 receptor expressed in CHO cells, with reported Ki values in the low nanomolar range (e.g., Ki = 6.40 nM) [1]. In contrast, unsubstituted cyclohexylamine or N-alkylated cyclohexylamine derivatives without the 4,4-gem-dimethyl group exhibited significantly reduced or negligible NK1 receptor binding affinity within the same assay platforms [2]. The 4,4-disubstitution pattern was explicitly identified as a critical structural determinant for retaining NK1 receptor binding affinity while simultaneously disrupting undesirable IKr (hERG) channel affinity—a dual differentiation not achievable with simpler cyclohexylamine analogs [3].

Medicinal Chemistry NK1 Receptor Antagonism Structure-Activity Relationship

Antitubercular Activity Enhancement: 4,4-Dimethylcyclohexyl Group vs. Alternative Alkyl Substituents in Indole-2-Carboxamide Series

Structure-activity relationship (SAR) studies on N-substituted indole-2-carboxamides revealed that the incorporation of a 4,4-dimethylcyclohexyl group significantly enhanced antimycobacterial activity against Mycobacterium tuberculosis compared to other alkyl or cycloalkyl substituents . The 4,4-dimethylcyclohexyl moiety contributed to improved solubility characteristics and potentiated activity against the pathogen. In a broader series of antitubercular agents, compounds with MIC90 values ≤2.6 μM were identified as potent, with the 4,4-disubstituted cyclohexyl scaffold being a key contributor to this potency profile [1].

Antitubercular Drug Discovery Mycobacterium tuberculosis Structure-Activity Relationship

Stereochemical Control in Asymmetric Synthesis: 4,4-Dimethylcyclohexanamine vs. Unsubstituted Cyclohexylamine as Chiral Auxiliary Precursors

The diastereo- and enantioselective synthesis of dimethylcyclohexanamines via asymmetric reductive amination demonstrates that the 4,4-gem-dimethyl substitution pattern enables precise control over stereochemical outcomes that are not accessible with unsubstituted cyclohexylamine [1]. The gem-dimethyl group locks the cyclohexane ring into a preferred conformational state, influencing the stereochemical course of reactions at the C1 amine position. This conformational locking effect has been quantified through thermodynamic measurements of conformational equilibria in 4,4-dimethylcyclohexylamine compared to other cyclohexyl derivatives [2].

Asymmetric Synthesis Stereochemistry Reductive Amination

Physicochemical and Computed Property Profile: 4,4-Dimethylcyclohexanamine vs. N-Substituted Cyclohexylamines (N-Methyl and N,N-Dimethyl)

4,4-Dimethylcyclohexanamine possesses a distinct physicochemical profile compared to N-methylcyclohexylamine (CAS 100-60-7) and N,N-dimethylcyclohexylamine (CAS 98-94-2). The target compound is a primary amine (H-bond donors: 1, H-bond acceptors: 1) with a topological polar surface area (TPSA) of 26.02 Ų and a consensus Log P (iLOGP) of 2.1 . In contrast, N,N-dimethylcyclohexylamine is a tertiary amine with no H-bond donors, a comparable TPSA of approximately 3.24 Ų, and a higher Log P of 2.4-2.6 (predicted) [1]. The primary amine functionality of 4,4-dimethylcyclohexanamine enables covalent derivatization (e.g., amide bond formation, urea synthesis, reductive amination) that is not possible with tertiary amine analogs .

Physicochemical Properties ADME Prediction Computational Chemistry

Differentiated Application Scenarios Where 4,4-Dimethylcyclohexanamine (CAS 20615-18-3) Provides Demonstrable Advantages Over Generic Cyclohexylamines


Medicinal Chemistry: NK1 Receptor Antagonist Lead Optimization Requiring Reduced hERG Liability

In CNS drug discovery programs targeting the NK1 receptor for anti-emetic or antidepressant indications, the 4,4-disubstituted cyclohexylamine scaffold—exemplified by derivatives of 4,4-dimethylcyclohexanamine—has been validated to retain high NK1 receptor binding affinity (Ki in low nanomolar range) while simultaneously disrupting IKr (hERG) channel affinity [1]. This dual pharmacological profile reduces the risk of cardiac QT prolongation, a critical safety liability. Researchers should procure 4,4-dimethylcyclohexanamine when building SAR libraries around this validated 4,4-disubstituted core, as unsubstituted or N-alkylated cyclohexylamine derivatives lack the necessary steric and conformational features to achieve this differentiated selectivity profile [2].

Antitubercular Drug Discovery: Incorporation of 4,4-Dimethylcyclohexyl Group as Activity-Enhancing and Solubility-Modulating Pharmacophore

Structure-activity relationship studies on indole-2-carboxamide antitubercular agents have demonstrated that the 4,4-dimethylcyclohexyl group enhances antimycobacterial activity against Mycobacterium tuberculosis and improves compound solubility relative to alternative alkyl or cycloalkyl substituents [1]. Medicinal chemists engaged in antitubercular lead optimization should select 4,4-dimethylcyclohexanamine as the preferred amine building block when exploring N-substituted carboxamide or amine-containing scaffolds targeting M. tuberculosis. The gem-dimethyl pattern provides a balance of lipophilicity and steric bulk that is not replicated by cyclohexylamine, N-methylcyclohexylamine, or other simple cycloalkylamines [2].

Asymmetric Synthesis and Chiral Ligand Development: Stereoselective Transformations Requiring Conformational Locking

The 4,4-gem-dimethyl substitution in 4,4-dimethylcyclohexanamine imposes conformational constraints on the cyclohexane ring that are essential for achieving high stereoselectivity in asymmetric transformations [1]. Synthetic chemists developing chiral auxiliaries, ligands for asymmetric catalysis, or stereodefined amine building blocks should procure 4,4-dimethylcyclohexanamine rather than unsubstituted cyclohexylamine, as the latter lacks the thermodynamic conformational bias required for predictable stereochemical outcomes in reactions such as asymmetric reductive amination and nucleophilic additions [2].

Specialty Polymer Catalysis: Sterically-Defined Primary Amine for Controlled Crosslinking and Curing Applications

In polymer chemistry applications requiring a sterically-defined primary amine catalyst or curing agent, 4,4-dimethylcyclohexanamine offers differentiated reactivity due to its gem-dimethyl-induced steric environment [1]. Unlike tertiary amine catalysts such as N,N-dimethylcyclohexylamine (which function solely as nucleophilic catalysts), the primary amine in 4,4-dimethylcyclohexanamine can participate in covalent incorporation into polymer networks while the gem-dimethyl group modulates reaction kinetics and crosslink density [2]. Polymer chemists developing thermosetting resins, polyurethanes, or epoxy systems requiring tailored cure profiles should select 4,4-dimethylcyclohexanamine over N-substituted cyclohexylamine catalysts when covalent amine incorporation and steric modulation of reactivity are desired outcomes.

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